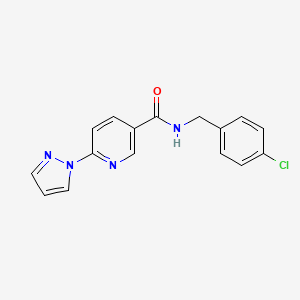

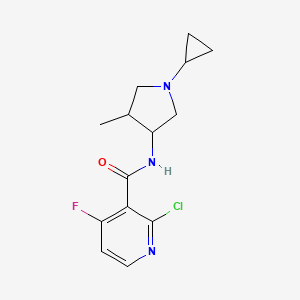

![molecular formula C19H23N3O3S2 B2363161 N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-5-乙基噻吩-2-磺酰胺 CAS No. 1797954-97-2](/img/structure/B2363161.png)

N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-5-乙基噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with similar structures, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5) . These compounds were discovered through high throughput screening campaigns and showed potent inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds involved the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .科学研究应用

抗微生物活性

N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-5-乙基噻吩-2-磺酰胺衍生物已被研究其抗微生物功效。研究表明,某些磺酰胺衍生物对一系列细菌和真菌菌株表现出显著的抗微生物活性。例如,Vinaya等人(2009年)合成了哌啶衍生物,表现出对影响番茄植物的病原体具有强效的抗微生物活性,突显了这些化合物在农业应用中对抗植物疾病的潜力。同样,Abbavaram等人(2013年)报告了双功能磺酰胺酰胺衍生物的合成,显示出显著的体外抗菌和抗真菌活性,暗示了它们在开发新的抗微生物药物中的潜在用途Vinaya et al., 2009; Abbavaram et al., 2013。

抗癌和抗结核活性

具有N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-5-乙基噻吩-2-磺酰胺骨架的化合物也已被评估其潜在的抗癌和抗结核活性。Debbabi等人(2016年)合成了新型杂环磺酰胺,显示出有希望的体外抗乳腺癌细胞系(MCF7)活性,暗示了癌症治疗研究的潜在途径。此外,Dighe等人(2012年)合成的衍生物已被评估其抗结核活性,表明它们对应对结核病,这是全球主要的健康挑战,具有潜在贡献Debbabi et al., 2016; Dighe et al., 2012。

抗氧化和酶抑制性质

对磺酰胺衍生物的抗氧化能力和抗胆碱酯酶活性的研究已被报道,包括具有N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-5-乙基噻吩-2-磺酰胺结构的化合物。Karaman等人(2016年)强调了合成携带哌啶衍生物的磺酰肼的磺酰酰基,这些化合物已被评估其抗氧化能力和抗胆碱酯酶活性,为它们的潜在治疗应用提供了见解Karaman et al., 2016。

分子对接和计算研究

理论和计算研究,包括分子对接,在理解这些化合物与生物靶标的相互作用机制中发挥着关键作用。Fahim和Ismael(2021年)对抗疟疾磺酰胺进行了理论研究,作为潜在的COVID-19药物,利用计算计算和分子对接研究。这类研究有助于合理设计具有增强疗效和选择性的药物Fahim & Ismael, 2021。

作用机制

Target of Action

The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors play a crucial role in cardiovascular diseases, making them emerging therapeutic targets .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These receptors are involved in the regulation of G protein-coupled receptors (GPCRs), which play a role in various physiological processes. By inhibiting GRK-2 and GRK-5, the compound can potentially alter the signaling of GPCRs .

未来方向

生化分析

Biochemical Properties

It has been found that similar benzoxazole-based compounds have shown inhibitory activities toward G-protein-coupled receptor kinase-2 and -5 . This suggests that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide may interact with these enzymes, potentially influencing their function.

Cellular Effects

Related benzoxazole compounds have shown antimicrobial activity against various bacterial and fungal strains . This suggests that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide might also influence cellular processes in these organisms.

Molecular Mechanism

Based on the inhibitory activities of similar benzoxazole-based compounds toward G-protein-coupled receptor kinase-2 and -5 , it can be hypothesized that this compound may exert its effects through similar mechanisms.

属性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDSWAHNDQROIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2363085.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)

![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)

![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)

![2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2363098.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)